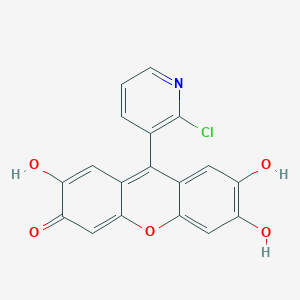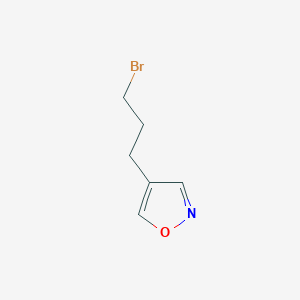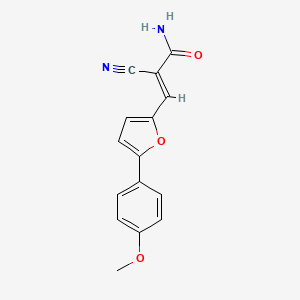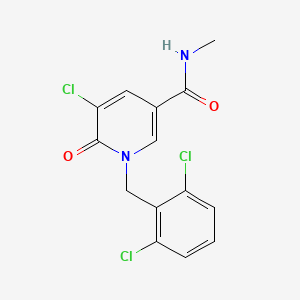
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a xanthene core, which is further substituted with hydroxyl groups. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . This reaction is carried out under controlled conditions, often at low temperatures (around -78°C) to prevent the formation of complex mixtures. The resulting intermediate is then subjected to further reactions, such as permethylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloropyridine moiety under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl groups and the chloropyridine moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate
- Pyridine derivatives with antimicrobial and antiviral activities
Uniqueness
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific substitution pattern and the presence of both xanthene and chloropyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-(2-chloropyridin-3-yl)-2,6,7-trihydroxyxanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO5/c19-18-8(2-1-3-20-18)17-9-4-11(21)13(23)6-15(9)25-16-7-14(24)12(22)5-10(16)17/h1-7,21-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQNWBSDAKLZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2703210.png)


![Tert-butyl 2-(6-chloropyrazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2703216.png)

![2-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2703220.png)
![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)



![1-[1,2-Diphenyl-2-(piperidin-1-yl)ethyl]piperidine](/img/structure/B2703226.png)
![3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2703231.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)
